![molecular formula C6H10O B1377686 (ビシクロ[1.1.1]ペンタン-1-イル)メタノール CAS No. 22287-32-7](/img/structure/B1377686.png)
(ビシクロ[1.1.1]ペンタン-1-イル)メタノール
概要
説明
“(Bicyclo[1.1.1]pent-1-yl)methanol” is a chemical compound with the CAS Number: 22287-32-7 . Its IUPAC name is bicyclo [1.1.1]pentan-1-ylmethanol . The molecular weight of this compound is 98.14 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “(Bicyclo[1.1.1]pent-1-yl)methanol” and similar compounds has been a topic of research. For instance, chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Molecular Structure Analysis
The molecular structure of “(Bicyclo[1.1.1]pent-1-yl)methanol” consists of a highly strained bicyclic system . The InChI code for this compound is 1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 .Chemical Reactions Analysis
Reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) have been found to undergo chemoselective C-C bond cleavages, providing cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Physical and Chemical Properties Analysis
“(Bicyclo[1.1.1]pent-1-yl)methanol” is a liquid at room temperature . It has a molecular weight of 98.14 .科学的研究の応用
材料科学における応用
分子ロッドとローター: (ビシクロ[1.1.1]ペンタン-1-イル)メタノールを含むビシクロ[1.1.1]ペンタン誘導体は、剛直な構造により分子運動と相互作用の研究に役立つ分子ロッドとローターとして使用されます .
超分子リンカーユニット: この化合物は超分子リンカーユニットとして機能し、ナノテクノロジーや材料科学で潜在的な用途を持つ複雑な分子集合体の構築に不可欠です .
液晶: その独特の構造により、(ビシクロ[1.1.1]ペンタン-1-イル)メタノールは、ディスプレイ技術やその他の光学用途において不可欠な液晶の開発に利用できます .
FRETセンサー: この化合物の特性は、生物学的研究における分子相互作用と距離を検出するために使用されるFörster共鳴エネルギー移動(FRET)センサーでの使用に適しています .
金属有機構造体: その応用は金属有機構造体(MOF)にまで及びます。そこでは、ガス貯蔵、分離、触媒作用における用途を持つ多孔質材料を構築するための構成要素として機能します .
製薬業界: 医薬品化学において、(ビシクロ[1.1.1]ペンタン-1-イル)メタノールは、パラ置換ベンゼンのバイオアイソスターとして評価されており、高い受動的透過性と改善された代謝安定性を提供します .
合成化学: この化合物は、広範な基質範囲と官能基許容性を備えた高度に官能基化された誘導体を構築するための合成化学においても重要です .
パーフルオロアルキル化: これは、分子のパーフルオロアルキル化に役割を果たし、パーフルオロアルキル基が医薬品や材料科学の化合物に付与するユニークな特性により関心を集めています .
Safety and Hazards
作用機序
Target of Action
(Bicyclo[1.1.1]pent-1-yl)methanol, also known as Bicyclo[1.1.1]pentan-1-ylmethanol, is a highly reactive compound due to its ring-strained structure . The primary targets of this compound are the C-C bonds within its structure .
Mode of Action
The compound interacts with its targets through chemoselective C-C bond cleavage . This interaction is facilitated by the high ring strain of the compound, which makes it particularly reactive . The cleavage of the C-C bonds can occur in two ways: through a base-mediated single C-C bond cleavage or through a palladium-catalyzed dual C-C bond cleavage .
Biochemical Pathways
The cleavage of the C-C bonds in (Bicyclo[1.1.1]pent-1-yl)methanol leads to the formation of different derivatives. A base-mediated single C-C bond cleavage results in the formation of cyclobutanone derivatives . On the other hand, a palladium-catalyzed dual C-C bond cleavage leads to the formation of α,β-unsaturated ketones .
Pharmacokinetics
Currently, there is limited information available on the ADME properties of (Bicyclo[1.1.1]pent-1-yl)methanol. Its physical form as a liquid suggests that it could potentially be administered through various routes, impacting its absorption and distribution. The compound’s metabolism and excretion would also play a crucial role in determining its bioavailability.
Result of Action
The result of the action of (Bicyclo[1.1.1]pent-1-yl)methanol is the formation of cyclobutanone derivatives and α,β-unsaturated ketones . These derivatives are formed due to the chemoselective C-C bond cleavages that occur within the compound .
Action Environment
The action of (Bicyclo[1.1.1]pent-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of a base or palladium can catalyze the C-C bond cleavage, leading to the formation of different derivatives . Additionally, the storage temperature of the compound can also impact its stability .
生化学分析
Biochemical Properties
(Bicyclo[1.1.1]pent-1-yl)methanol plays a significant role in biochemical reactions due to its high reactivity. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo chemoselective C-C bond cleavage, leading to the formation of cyclobutanone derivatives through base-mediated reactions or α,β-unsaturated ketones via palladium-catalyzed reactions . These interactions highlight the compound’s potential in modifying biochemical pathways and influencing enzymatic activities.
Cellular Effects
The effects of (Bicyclo[1.1.1]pent-1-yl)methanol on cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with various cellular components, potentially leading to alterations in cellular behavior. For example, the compound’s ability to undergo chemoselective reactions can result in the modification of cellular proteins and enzymes, thereby impacting cellular signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, (Bicyclo[1.1.1]pent-1-yl)methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes, leading to the cleavage of C-C bonds and the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in a cascade of biochemical reactions that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Bicyclo[1.1.1]pent-1-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (Bicyclo[1.1.1]pent-1-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At higher doses, the compound may induce toxic or adverse effects due to its high reactivity and potential to form reactive intermediates. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
(Bicyclo[1.1.1]pent-1-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s high reactivity allows it to participate in multiple biochemical reactions, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of (Bicyclo[1.1.1]pent-1-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cellular membranes and distributed to various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of (Bicyclo[1.1.1]pent-1-yl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .
特性
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSNXOIOPVZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-32-7 | |
| Record name | bicyclo[1.1.1]pentan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


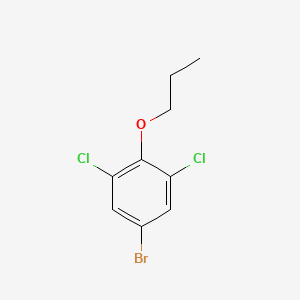
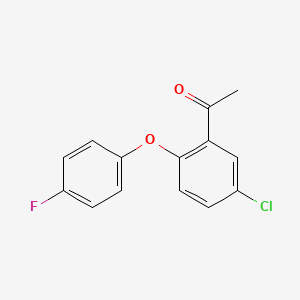
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)
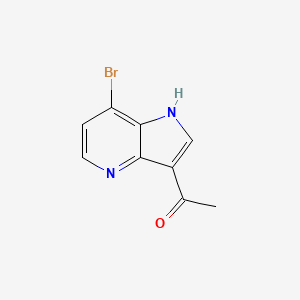

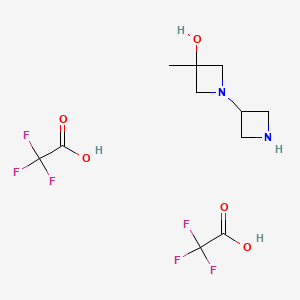

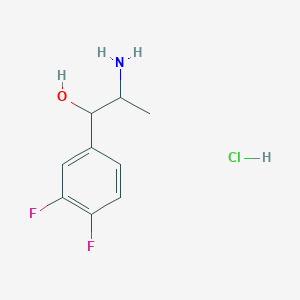
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)

